molecular formula C11H12BrNO3 B2664804 (4-Bromo-benzoylamino)-acetic acid ethyl ester CAS No. 207864-21-9

(4-Bromo-benzoylamino)-acetic acid ethyl ester

Cat. No. B2664804
CAS RN: 207864-21-9
M. Wt: 286.125
InChI Key: RZHQSSALRGKQJK-UHFFFAOYSA-N
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Description

“(4-Bromo-benzoylamino)-acetic acid ethyl ester” is a chemical compound with the molecular weight of 286.13 . Its IUPAC name is ethyl [(4-bromobenzoyl)amino]acetate .


Molecular Structure Analysis

The InChI code for “(4-Bromo-benzoylamino)-acetic acid ethyl ester” is 1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Pharmaceutical Development

(4-Bromo-benzoylamino)-acetic acid ethyl ester is often explored in pharmaceutical research for its potential as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. Researchers focus on its role in creating novel anti-inflammatory and analgesic agents .

Chemical Synthesis

This compound is valuable in organic chemistry as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further chemical transformations, making it a versatile building block in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry .

Biochemical Research

In biochemical studies, (4-Bromo-benzoylamino)-acetic acid ethyl ester is used to investigate enzyme interactions and inhibition. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, helping researchers understand enzyme mechanisms and develop enzyme inhibitors as potential therapeutic agents .

Material Science

The compound is also utilized in material science for the development of new polymers and materials with specific properties. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials, making them suitable for various industrial applications .

Toxicology Studies

The compound is also used in toxicology studies to assess its safety and potential toxic effects. Understanding its interaction with biological systems helps in evaluating its suitability for use in pharmaceuticals and other applications, ensuring that it does not pose significant health risks.

Molecules | Free Full-Text | Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives Benzoyl arginine ethyl ester | Sigma-Aldrich - MilliporeSigma 4-Bromobenzoic acid 98 586-76-5 - MilliporeSigma

Safety and Hazards

The safety information available indicates that “(4-Bromo-benzoylamino)-acetic acid ethyl ester” has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P261, P302+P352, P280, and P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHQSSALRGKQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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